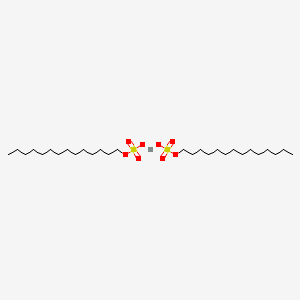
Lead chloride hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead chloride hydroxide can be synthesized through several methods. One common method involves the reaction of lead(II) nitrate with sodium chloride and sodium hydroxide. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{NaCl} + \text{NaOH} \rightarrow \text{PbCl(OH)} + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by treating lead(II) chloride with a controlled amount of sodium hydroxide. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Lead chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: It can react with other halides to form different lead halides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or carbon can facilitate the reduction process.
Substitution: Halide salts such as potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide (PbO2)
Reduction: Elemental lead (Pb)
Substitution: Lead iodide (PbI2)
Scientific Research Applications
Lead chloride hydroxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a radiopaque agent.
Industry: It is used in the production of lead-based pigments and stabilizers for plastics.
Mechanism of Action
The mechanism by which lead chloride hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular toxicity and other adverse effects. The pathways involved include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Lead chloride hydroxide can be compared with other lead compounds such as lead(II) chloride, lead(II) hydroxide, and lead(II) iodide. Each of these compounds has unique properties and applications:
Lead(II) chloride (PbCl2): A white solid that is poorly soluble in water, used in the production of lead-based pigments.
Lead(II) hydroxide (Pb(OH)2): A white solid that is slightly soluble in water, used in the preparation of other lead compounds.
Lead(II) iodide (PbI2): A bright yellow solid that is used in photographic materials and as a semiconductor.
This compound is unique due to its combination of chloride and hydroxide ligands, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
lead(2+);chloride;hydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H2O.Pb/h1H;1H2;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMPPVVMLRYIL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Cl-].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHOPb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801080847 |
Source


|
| Record name | Lead chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15887-88-4 |
Source


|
| Record name | Lead chloride hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B579364.png)


![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)





![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

